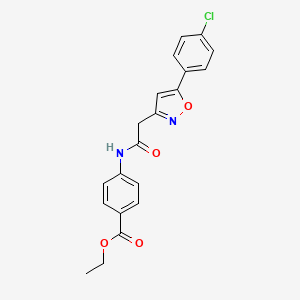

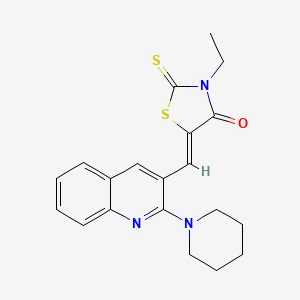

![molecular formula C17H15N3O3 B2682792 N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-69-3](/img/structure/B2682792.png)

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyridine carboxamides . These are compounds containing a pyridine ring, which bears a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of versatile synthons such as 3-amino-4-cyano-2-thiophenecarboxamides . These synthons are used for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction of these compounds with formic acid or other reagents can lead to the formation of the desired products .Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a basic heterocyclic organic compound . It also contains an acetamide group, which contributes to the overall polarity of the molecule .Chemical Reactions Analysis

The chemical reactions involving “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” are likely to be diverse due to the presence of multiple reactive sites. For instance, the pyridine ring can undergo electrophilic substitution reactions, while the carboxamide group can participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” would depend on its molecular structure. For instance, the presence of the pyridine ring would make the compound relatively polar, which could affect its solubility in different solvents .科学的研究の応用

Antiprotozoal Agents

Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, has shown strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum, with excellent in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004). These findings suggest potential applications in developing treatments for protozoal infections.

Antimicrobial and Anticancer Activities

Compounds with structures incorporating pyridine and thieno moieties, such as 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, have been explored for their antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have shown anti-inflammatory and analgesic activities, indicating their potential as pharmacological agents (Abu‐Hashem et al., 2020).

将来の方向性

The future research directions for “N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” could involve further exploration of its biological activities. Given the diverse biological activities exhibited by similar compounds, this compound could potentially be developed into a useful therapeutic agent .

作用機序

Target of Action

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide primarily targets urea transporters (UTs) in the body . UTs are identified as new targets for diuretics . The functional deletion of UTs leads to urea-selective urinary concentrating defects with relative salt sparing .

Mode of Action

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide interacts with its targets, the UTs, by inhibiting their function . This compound has shown a stronger inhibitory effect on UT-B and a much higher inhibition rate on UT-A1 compared to other compounds .

Biochemical Pathways

The inhibition of UTs by N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide affects the urea transport pathways in the body . This results in urea-selective urinary concentrating defects and relative salt sparing .

Pharmacokinetics

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has shown improved pharmacokinetic properties compared to other compounds . It has better metabolic stability both in vitro and in vivo, and improved drug-like properties such as permeability and solubility . Moreover, the bioavailability of this compound is 15.18%, which is three times higher than that of other compounds .

Result of Action

The result of the action of N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a significant enhancement of diuretic activities in rats and mice . This is due to its strong inhibitory effect on UTs and its high bioavailability .

特性

IUPAC Name |

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-10-3-8-15-14(18-10)9-16(23-15)17(22)20-13-6-4-12(5-7-13)19-11(2)21/h3-9H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGZCSLJSMOUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

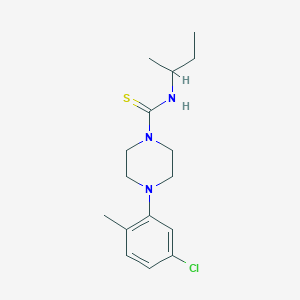

![[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2682712.png)

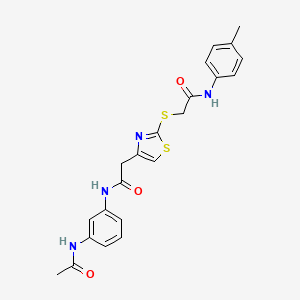

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2682713.png)

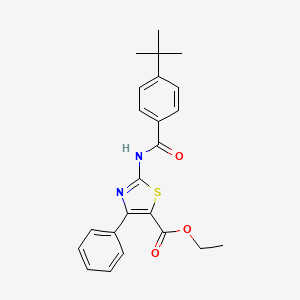

![N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2682718.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2682719.png)

![2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2682721.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2682723.png)

![1-(3,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2682724.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2682727.png)